N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine
Overview
Description
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine is an organic compound that belongs to the class of substituted benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine. The specific structure of this compound includes two fluorine atoms on the benzyl ring and a methoxy group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl chloride and 3-methoxyphenylacetic acid.
Formation of Intermediate: The 2,5-difluorobenzyl chloride is reacted with a suitable amine to form the intermediate benzylamine.
Coupling Reaction: The intermediate is then coupled with 3-methoxyphenylacetic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different substituents on the benzyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorobenzyl)-2-phenylethanamine: Lacks the methoxy group on the phenyl ring.
N-(2,5-difluorobenzyl)-2-(4-methoxyphenyl)ethanamine: Has the methoxy group at a different position on the phenyl ring.
N-(2,4-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine: Has the fluorine atoms at different positions on the benzyl ring.
Uniqueness
N-(2,5-difluorobenzyl)-2-(3-methoxyphenyl)ethanamine is unique due to the specific positions of the fluorine atoms and the methoxy group, which can influence its chemical reactivity and biological activity. These structural features can result in distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-20-15-4-2-3-12(9-15)7-8-19-11-13-10-14(17)5-6-16(13)18/h2-6,9-10,19H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALDKSGILWLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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